molecular formula C22H25N3O B2774637 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one CAS No. 573932-69-1

4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

Cat. No.: B2774637
CAS No.: 573932-69-1
M. Wt: 347.462
InChI Key: XPLWOCKRSVYTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a synthetic organic compound characterized by a complex molecular structure. This compound features a benzimidazole moiety linked to a pyrrolidinone ring, with additional butyl and o-tolyl substituents. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with butyl halide in the presence of a base such as potassium carbonate.

    Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be formed by the cyclization of an appropriate amine with a ketone or aldehyde.

    Coupling Reaction: Finally, the benzimidazole and pyrrolidinone intermediates are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone rings.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives of the pyrrolidinone ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with benzimidazole and pyrrolidinone structures are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific biological activities of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one would depend on its interaction with biological targets.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with various biological pathways, potentially leading to the development of new drugs.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolidinone ring might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-phenylpyrrolidin-2-one: Similar structure but with a phenyl group instead of an o-tolyl group.

    4-(1-methyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of a butyl group.

Uniqueness

The uniqueness of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The butyl group may enhance lipophilicity, while the o-tolyl group can affect the compound’s steric and electronic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-3-4-13-24-20-12-8-6-10-18(20)23-22(24)17-14-21(26)25(15-17)19-11-7-5-9-16(19)2/h5-12,17H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLWOCKRSVYTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.